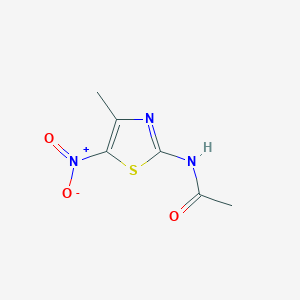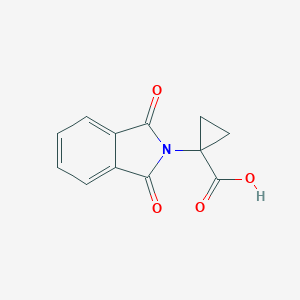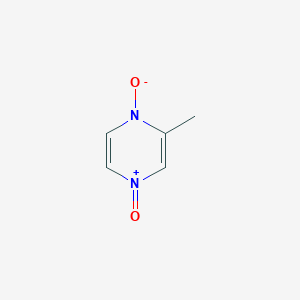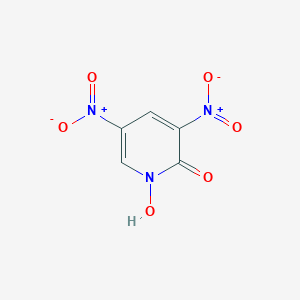
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNZ, is a synthetic compound that belongs to the nitroimidazole class of compounds. MNZ has been widely used in scientific research for its antimicrobial and antiparasitic properties.
Mechanism of Action
MNZ exerts its antimicrobial activity by disrupting the DNA synthesis process in microorganisms. The nitro group of MNZ is reduced by the microorganism's electron transport system, producing toxic intermediates that bind to DNA and inhibit its synthesis. This results in the death of the microorganism.
Biochemical and Physiological Effects
MNZ has been shown to have low toxicity and is generally well-tolerated in animals and humans. However, it can cause adverse effects such as nausea, vomiting, and diarrhea in some individuals. MNZ has also been shown to have an inhibitory effect on the activity of certain enzymes, such as alcohol dehydrogenase and acetaldehyde dehydrogenase.
Advantages and Limitations for Lab Experiments
MNZ has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. MNZ is also readily available and relatively inexpensive. However, MNZ has some limitations. It is not effective against all microorganisms, and its activity can be affected by factors such as pH and temperature.
Future Directions
There are several future directions for the use of MNZ in scientific research. One area of interest is the development of new formulations of MNZ that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of MNZ's potential as an anticancer agent. MNZ has been shown to have antitumor activity in some studies, and further research in this area could lead to the development of new cancer treatments. Additionally, MNZ's mechanism of action could be further elucidated to identify new targets for drug development.
Conclusion
MNZ is a synthetic compound that has been widely used in scientific research for its antimicrobial and antiparasitic properties. Its mechanism of action involves the disruption of DNA synthesis in microorganisms. While MNZ has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of MNZ in scientific research, including the development of new formulations and investigation of its potential as an anticancer agent.
Synthesis Methods
MNZ can be synthesized by the reaction of 2-amino-4-methyl-5-nitrothiazole with acetic anhydride in the presence of an acid catalyst. The reaction yields MNZ as a yellow crystalline solid with a melting point of 174-176°C.
Scientific Research Applications
MNZ has been extensively used in scientific research as an antibacterial and antiparasitic agent. It has been shown to be effective against a range of microorganisms, including bacteria, protozoa, and fungi. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, giardiasis, and trichomoniasis.
properties
CAS RN |
21478-97-7 |
|---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)13-6(7-3)8-4(2)10/h1-2H3,(H,7,8,10) |
InChI Key |
PUSMJFAURVSIRF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
Other CAS RN |
21478-97-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)











